![molecular formula C18H16O4 B14646506 methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate CAS No. 56526-10-4](/img/structure/B14646506.png)
methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, with its complex structure, is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Esters like methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate can be synthesized through several methods:
Fischer Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Reaction with Acid Chlorides: Carboxylic acids can react with alcohols to form esters in the presence of acid chlorides.
Transesterification: This method involves the exchange of the organic group R″ of an ester with the organic group R′ of an alcohol.
Industrial Production Methods
Industrial production of esters often involves large-scale Fischer esterification or transesterification processes. These methods are chosen for their efficiency and cost-effectiveness in producing large quantities of esters .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.
Aminolysis: Esters can be converted to amides via an aminolysis reaction.
Common Reagents and Conditions
Acidic or Basic Hydrolysis: Requires an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAH).
Aminolysis: Involves the use of amines.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Produces alcohols or aldehydes.
Aminolysis: Produces amides.
Applications De Recherche Scientifique
Methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent acids and alcohols, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: A simpler ester with similar properties.
Ethyl benzoate: Another ester with a similar structure but different alkyl group.
Methyl salicylate: An ester with a similar aromatic structure.
Uniqueness
Methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
56526-10-4 |
|---|---|
Formule moléculaire |
C18H16O4 |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18(20)22-2/h3-12H,1-2H3/b12-11+ |
Clé InChI |
FNBAPAFWWYCASO-VAWYXSNFSA-N |
SMILES isomérique |
COC(=O)C1=CC=CC=C1/C=C/C2=CC=CC=C2C(=O)OC |
SMILES canonique |
COC(=O)C1=CC=CC=C1C=CC2=CC=CC=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




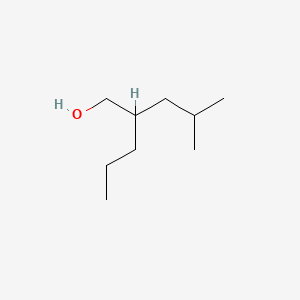

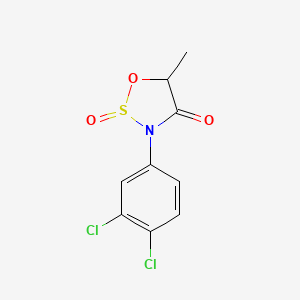
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-methoxybenzene](/img/structure/B14646455.png)
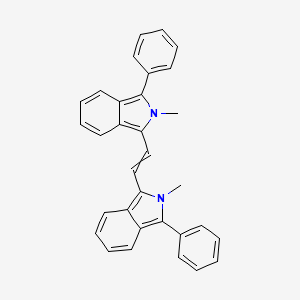
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris[tris(2-methylpropyl)stannane]](/img/structure/B14646468.png)
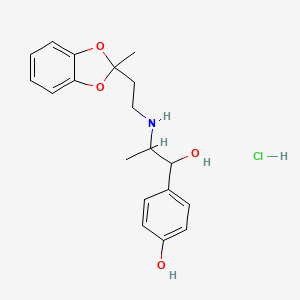
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)

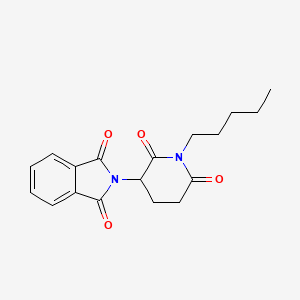
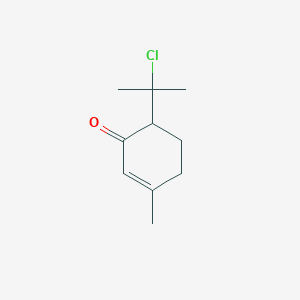
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
